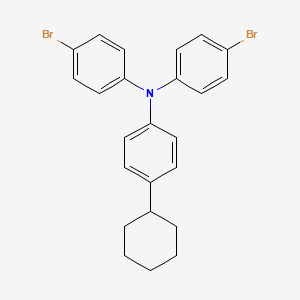

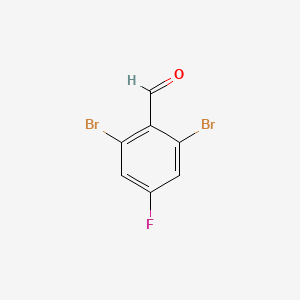

![molecular formula C13H11N3O B1451042 4-(苄氧基)-5H-吡咯并[3,2-d]嘧啶 CAS No. 1166948-78-2](/img/structure/B1451042.png)

4-(苄氧基)-5H-吡咯并[3,2-d]嘧啶

描述

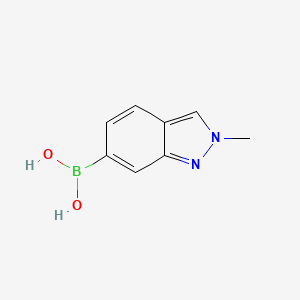

4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

光化学合成

该化合物用于吡喃并[2,3-d]嘧啶骨架的光化学合成 . 该过程涉及巴比妥酸/1,3-二甲基巴比妥酸、丙二腈和芳香醛衍生物的Knoevenagel-Michael环缩合反应 . 反应在室温下于乙醇水溶液中进行,由Na2曙红Y产生的光激发态功能作为直接氢原子转移(HAT)催化剂 .

SnAr反应

“4-(苄氧基)-5H-吡咯并[3,2-d]嘧啶”参与与N、O和S亲核试剂的SnAr反应 . 该方法已被开发用于从2,4-二叠氮吡啶并[3,2-d]嘧啶合成5-取代的四唑并[1,5-a]吡啶并[2,3-e]嘧啶 . 这些反应的产物已通过单晶X射线研究进行了充分表征 .

抗肿瘤活性

该化合物已被评估其对九种非小细胞肺癌、中枢神经系统、白血病、结肠癌、卵巢癌、前列腺癌、肾癌、黑色素瘤和乳腺癌细胞亚型的体外抗肿瘤活性 .

抗惊厥和抗抑郁作用

研究表明,该化合物具有潜在的抗惊厥和抗抑郁作用 . 在一项研究中,用该化合物处理小鼠,并测量了他们在悬尾测试(TST)中的不动时间 .

新型吡唑并[3,4-d]嘧啶的设计和合成

作用机制

Target of Action

Pyrimidine derivatives have been known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives are known to exert their effects through inhibiting protein kinases . This inhibition could potentially lead to changes in cellular processes controlled by these enzymes.

Biochemical Pathways

The inhibition of protein kinases can affect multiple cellular signaling pathways, leading to downstream effects on cell growth, differentiation, migration, and metabolism .

Result of Action

The inhibition of protein kinases can lead to changes in cellular processes such as cell growth, differentiation, migration, and metabolism .

生化分析

Biochemical Properties

4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This inhibition can affect signaling pathways that regulate cell growth and proliferation . Additionally, 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine can bind to specific receptors on cell surfaces, altering their conformation and activity .

Cellular Effects

The effects of 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation . It also affects the expression of genes involved in apoptosis, leading to programmed cell death in certain cell types . Furthermore, 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine can modulate metabolic pathways, impacting the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . Additionally, 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine can interfere with the transcription of specific genes, leading to changes in gene expression patterns . These molecular interactions contribute to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine remains stable under certain conditions but may degrade when exposed to light or high temperatures . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can cause toxic or adverse effects, including liver damage and immune system suppression . Determining the optimal dosage is crucial for maximizing the compound’s benefits while minimizing its risks.

Metabolic Pathways

4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in the metabolism of various xenobiotics . This interaction can affect the metabolic flux and levels of metabolites within cells. Additionally, the compound can influence the synthesis and degradation of nucleotides, impacting DNA and RNA metabolism .

Transport and Distribution

The transport and distribution of 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its accumulation in particular cellular compartments . The distribution pattern of 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often directed by targeting signals or post-translational modifications that guide it to specific organelles . The presence of 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine in these compartments allows it to interact with different biomolecules and exert its effects on cellular processes .

准备方法

Synthetic Routes and Reaction Conditions: One common synthetic route for 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine involves a multistep process. It starts with the preparation of the pyrrolo[3,2-d]pyrimidine core, typically through the cyclization of appropriate precursors. The benzyloxy substituent can be introduced through a nucleophilic substitution reaction using benzyl alcohol under suitable conditions.

Key steps:

Cyclization: Starting materials like 2-amino-3-cyano-pyrrole can undergo cyclization with reagents such as formamide to form the pyrrolo[3,2-d]pyrimidine core.

Benzyloxy Introduction: Using benzyl alcohol in the presence of a base like potassium carbonate under reflux conditions can lead to the substitution at the desired position.

Industrial Production Methods: Industrial-scale synthesis often involves optimizing reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates. Purification methods like recrystallization or column chromatography are essential to isolate the compound in high purity.

化学反应分析

Types of Reactions:

Oxidation: This compound can undergo oxidative transformations, particularly on the benzyloxy group, to form benzoic acid derivatives.

Reduction: Reductive conditions might reduce the pyrrolo[3,2-d]pyrimidine core, affecting the electron-rich nature of the compound.

Substitution: The benzyloxy group can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromic acid under acidic conditions.

Reduction: Hydrogenation using catalysts like palladium on carbon.

Substitution: Benzyl chloride in the presence of bases like sodium hydroxide for nucleophilic substitution.

Major Products Formed: The major products depend on the reaction type. For instance, oxidation may yield benzoic acid derivatives, while substitution reactions with different nucleophiles will produce various functionalized pyrrolo[3,2-d]pyrimidines.

Scientific Research Applications:

Chemistry: It serves as a versatile intermediate in organic synthesis, allowing the preparation of a range of derivatives with potential biological activity.

Biology: The compound's structure-activity relationship (SAR) studies aid in understanding its interactions with biological targets.

Medicine: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antiviral, anticancer, and anti-inflammatory properties.

Industry: It finds applications in the development of novel materials and fine chemicals due to its unique reactivity profile.

Mechanism of Action: The exact mechanism of action depends on its application. Generally, 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine acts by:

Molecular Targets: Interacting with enzymes or receptors in biological systems, possibly inhibiting or activating specific pathways.

Pathways Involved: Modulating signaling pathways, such as kinase pathways, which are crucial for cell proliferation and survival.

相似化合物的比较

Pyrrolo[2,3-d]pyrimidines: These possess a different fusion pattern but share similar core structures, allowing comparative studies.

Benzyloxy-pyrimidines: Lack the pyrrolo ring but provide insight into the role of the benzyloxy group.

Uniqueness:

The combination of a benzyloxy group and the pyrrolo[3,2-d]pyrimidine core in this compound leads to unique reactivity and biological activity, distinguishing it from other pyrimidine derivatives.

Would you like to know more details about a specific section?

属性

IUPAC Name |

4-phenylmethoxy-5H-pyrrolo[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-2-4-10(5-3-1)8-17-13-12-11(6-7-14-12)15-9-16-13/h1-7,9,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIONSNXRZMQUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC3=C2NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

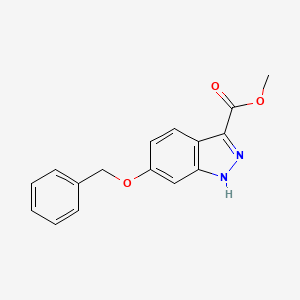

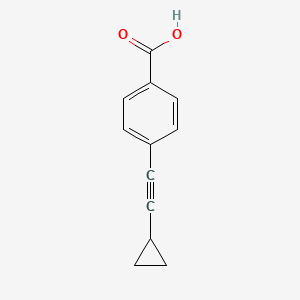

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate](/img/structure/B1450963.png)

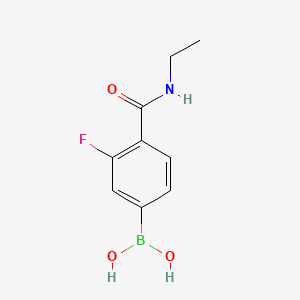

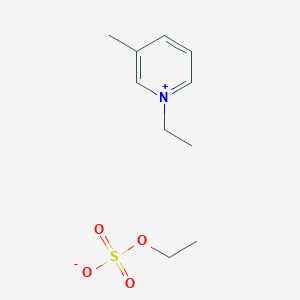

![4-Chlorofuro[2,3-d]pyrimidine](/img/structure/B1450971.png)

![2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1450974.png)